molecular formula C7H13NO3 B13178267 2-Methoxy-1-(morpholin-3-yl)ethan-1-one

2-Methoxy-1-(morpholin-3-yl)ethan-1-one

Cat. No.: B13178267
M. Wt: 159.18 g/mol
InChI Key: MELXWZMOAYJOQC-UHFFFAOYSA-N
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Description

2-Methoxy-1-(morpholin-3-yl)ethan-1-one is an organic compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol . It is a versatile compound used in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(morpholin-3-yl)ethan-1-one typically involves the reaction of morpholine with 2-methoxyacetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(morpholin-3-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Methoxy-1-(morpholin-3-yl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(morpholin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved include binding to the active site of enzymes, altering their activity, and modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-1-(morpholin-3-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group provides unique electronic properties, making it a valuable compound in various research applications .

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

2-methoxy-1-morpholin-3-ylethanone

InChI

InChI=1S/C7H13NO3/c1-10-5-7(9)6-4-11-3-2-8-6/h6,8H,2-5H2,1H3

InChI Key

MELXWZMOAYJOQC-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)C1COCCN1

Origin of Product

United States

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